N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-18-8-6-16(7-9-18)14-24-22(27)17-10-12-26(13-11-17)21-15-23-19-4-2-3-5-20(19)25-21/h2-9,15,17H,10-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJCJCDNJCHGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Synthesis of the Piperidine Ring: The piperidine ring can be formed through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Coupling Reactions: The methoxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The quinoxaline ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives of the original compound.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit angiogenesis and induce apoptosis in cancer cells.
Pharmacology: The compound is investigated for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Industrial Applications: The compound can be used in the synthesis of dyes and other industrial chemicals due to its complex structure and reactivity.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide involves several pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares its piperidine-4-carboxamide core with several analogs, but variations in substituents critically modulate its properties. Key comparisons include:
Table 1: Structural Comparison of Piperidine-4-Carboxamide Derivatives
Key Observations :
- Quinoxaline vs. Naphthalene-containing analogs () exhibit antiviral activity, suggesting the target may share this profile but with altered selectivity .
- 4-Methoxyphenyl vs. 4-Fluorophenyl : The methoxy group increases electron density and solubility compared to fluorine, which is electron-withdrawing and lipophilic. Fluorinated analogs () may exhibit higher metabolic stability but reduced aqueous solubility .
- Bulkier Groups (e.g., tert-Butyl) : Compounds with tert-butyl substituents () likely have reduced membrane permeability but improved target selectivity due to steric effects .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological and Physicochemical Data
Notes:
- logP Trends : The target compound’s logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility. Fluorinated analogs (logP ~4.1) may accumulate in lipid-rich tissues but face solubility challenges .
- Biological Activity: highlights naphthalene-containing analogs as SARS-CoV-2 inhibitors. The target’s quinoxaline group could shift activity toward kinase targets (e.g., EGFR or VEGFR) due to planar structure .
Biological Activity
N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C20H22N4O2
- Molecular Weight : 350.42 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of Quinoxaline Derivative : Quinoxaline is synthesized through cyclization reactions involving 1,2-diamines and α,β-unsaturated carbonyl compounds.
- Piperidine Ring Formation : The piperidine ring is constructed using appropriate amination reactions.
- Final Coupling Reaction : The final product is obtained by coupling the quinoxaline derivative with the piperidine moiety, followed by acylation to introduce the carboxamide functional group.
Anticancer Properties
Recent studies have reported the anticancer activity of quinoxaline derivatives, including this compound. The mechanism of action appears to involve:
- Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range (1.9 µg/mL for HCT116) .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies have demonstrated that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
The proposed mechanism of action for this compound includes:
- DNA Intercalation : The quinoxaline moiety may intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerase IIα .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the efficacy of this compound against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through activation of caspases and inhibition of anti-apoptotic proteins .
Study 2: Antimicrobial Assessment
Another research project evaluated the antimicrobial properties of this compound against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL, supporting its potential use in treating infections caused by resistant strains .
Q & A
Basic: What are the recommended synthetic routes for N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Quinoxaline Intermediate Preparation : Condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions .
- Piperidine Functionalization : Coupling of the quinoxaline moiety to the piperidine ring using reagents like triethylamine (TEA) or N,N'-dicyclohexylcarbodiimide (DCC) in solvents such as dimethylformamide (DMF) .
- Amide Bond Formation : Reaction of the activated piperidine-4-carboxylic acid with 4-methoxybenzylamine.
Yield Optimization : Use anhydrous conditions, controlled temperature (e.g., 0–25°C for amide coupling), and stoichiometric excess of reagents. Purity can be enhanced via column chromatography or recrystallization .
Basic: What in vitro assays are suitable for initial screening of its antimicrobial and anticancer activities?
-
Antimicrobial Activity :
- Broth Microdilution Assay : Determine minimum inhibitory concentrations (MICs) against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Reported MICs are submicromolar, outperforming standard antibiotics like vancomycin .
- Time-Kill Curves : Assess bactericidal/fungicidal kinetics.
-
Anticancer Activity :
- MTT/Proliferation Assay : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) and compare to normal cells (e.g., HEK293) to evaluate selectivity. Evidence shows IC₅₀ values <10 µM in certain cancer models .
- Apoptosis Assays : Use Annexin V/PI staining or caspase-3/7 activation kits to confirm mechanism .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for cancer cells?
- Core Modifications :
- Assay Design :
- Dose-Response Profiling : Test analogs against panels of cancer/normal cells to identify selectivity thresholds.
- Targeted Enzymes : Screen against kinases (e.g., PI3K, EGFR) or apoptosis regulators (e.g., Bcl-2) using fluorescence polarization or thermal shift assays .
- Computational Modeling : Perform molecular docking with targets like topoisomerase II or microbial enzymes to predict binding affinities .
Advanced: What experimental strategies resolve contradictions in reported biological activities (e.g., variable MICs across studies)?
- Standardized Protocols :
- Use CLSI/M7-A9 guidelines for antimicrobial testing to ensure consistency in inoculum size and growth media .
- Validate cancer cell lines via STR profiling to rule out contamination.
- Mechanistic Follow-Up :
- Resistance Studies : Serial passage pathogens under sub-MIC compound exposure to assess resistance development.
- Metabolomics : Compare metabolite profiles (e.g., ATP levels, ROS) in treated vs. untreated cells to identify off-target effects .
Advanced: How can the compound’s metabolic stability and pharmacokinetics be evaluated in preclinical models?
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rodent) to measure half-life and identify cytochrome P450 (CYP) isoforms involved .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis.
- In Vivo Studies :
Advanced: What techniques elucidate its subcellular localization and target engagement in cancer cells?
- Imaging :
- Confocal Microscopy : Tag the compound with fluorescent probes (e.g., BODIPY) and track localization in live cells .
- Immunofluorescence : Co-stain with organelle markers (e.g., MitoTracker for mitochondria).
- Target Identification :
Methodological: How should researchers analyze its potential hepatotoxicity in animal models?
- Biomarker Monitoring : Measure serum ALT/AST levels post-administration.
- Histopathology : Perform H&E staining of liver sections to assess necrosis, inflammation, or fibrosis.
- Transcriptomics : Profile liver tissue for oxidative stress genes (e.g., Nrf2, HO-1) using RNA-seq .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
